N-(2-furylmethyl)-5-[(1-naphthyloxy)methyl]-2-furamide
Overview
Description
N-(2-furylmethyl)-5-[(1-naphthyloxy)methyl]-2-furamide is a useful research compound. Its molecular formula is C21H17NO4 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.11575802 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
Research on furyl and naphthyl derivatives highlights the synthesis and reactivity of these compounds, suggesting pathways that could be relevant for N-(2-furylmethyl)-5-[(1-naphthyloxy)methyl]-2-furamide. For instance, studies on the synthesis of 3-(2-Furyl)Phthalides under Friedel–Crafts reaction conditions indicate a method for producing biologically active heterocyclic systems, which could have implications for the synthesis of related compounds like this compound (Shpuntov, Shcherbinin, & Butin, 2015). Similarly, the study on acid-catalyzed reactions of the 2-Oxabicyclo[4.1.0]hept-3-en-5-one system into 2-Furylacetone derivatives shows the potential transformations that furan-containing compounds can undergo, providing a foundation for understanding the chemical behavior of this compound (Yamaoka, Mishima, Miyamoto, & Hanafusa, 1980).
Material Applications
Further research into polyamides incorporating furan moieties explores the synthesis and characterization of furan-aromatic homologues, which are important for developing materials with specific thermal and mechanical properties (Abid, Gharbi, & Gandini, 2004). This research could be extrapolated to understand the potential material applications of this compound in developing new polymeric materials with enhanced performance.
Potential for Biological Activity
Although the direct biological activity of this compound is not explored in these studies, research on similar compounds shows potential. For example, studies on the synthesis and pharmacological evaluation of some potent naphtho[2,1-b]furo-pyrazolyl, oxadiazolyl, and coumaryl derivatives indicate that furan and naphthyl derivatives can exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties (Mahadevan & Vaidya, 2003). This suggests that further exploration of this compound could uncover biological activities of interest.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-(naphthalen-1-yloxymethyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-21(22-13-16-7-4-12-24-16)20-11-10-17(26-20)14-25-19-9-3-6-15-5-1-2-8-18(15)19/h1-12H,13-14H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJNZRMJLAYSDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(O3)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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